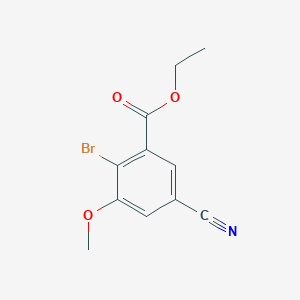

Ethyl 2-bromo-5-cyano-3-methoxybenzoate

Description

Ethyl 2-bromo-5-cyano-3-methoxybenzoate is a substituted benzoate ester featuring a benzene ring with three functional groups: bromo (Br) at position 2, methoxy (OCH₃) at position 3, and cyano (CN) at position 5. The ethyl ester group at the carboxyl position contributes to its solubility in organic solvents. Its molecular formula is C₁₁H₁₀BrNO₃, with a molecular weight of 284.11 g/mol.

Key properties influenced by its substituents:

- Bromo: Introduces steric bulk and electron-withdrawing effects, enhancing stability in certain reactions.

- Cyano: A strong electron-withdrawing group that polarizes the ring and enables nucleophilic substitution or hydrolysis.

- Methoxy: An electron-donating group that modulates electronic effects and solubility.

Properties

IUPAC Name |

ethyl 2-bromo-5-cyano-3-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-3-16-11(14)8-4-7(6-13)5-9(15-2)10(8)12/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPPAVPVWWDZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=CC(=C1)C#N)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Physical Properties

Notes:

- The target compound’s higher molecular weight (284.11 g/mol) compared to simpler esters (e.g., Ethyl 2-methoxybenzoate, 180.20 g/mol) reflects the additive mass of bromo and cyano groups .

- Substituent positions significantly influence solubility and melting points. For example, the methoxy group at position 3 in the target compound may reduce crystallinity compared to its position 4 analog .

Spectral and Analytical Data

- Infrared Spectroscopy (IR): The target compound’s cyano group shows a strong absorption near 2240 cm⁻¹, absent in Ethyl 2-methoxybenzoate . Bromo substituents may cause C-Br stretching at 500–600 cm⁻¹.

- Mass Spectrometry (MS) : Characteristic fragmentation patterns include loss of ethyl (m/z 255) and bromo (m/z 205) groups, distinguishing it from chloro/fluoro analogs .

- NMR: The methoxy proton signal at δ 3.8–4.0 ppm (singlet) and aromatic protons split by bromo/cyano effects provide a unique fingerprint .

Preparation Methods

Starting Material Selection and Initial Functionalization

The synthesis typically begins with a suitably substituted benzoic acid or phenol derivative, such as 3-methoxybenzoic acid or 3-methoxyphenol , which provides the methoxy functionality at the 3-position of the aromatic ring. This precursor undergoes initial activation to facilitate subsequent substitution reactions.

- Esterification of the acid to form methyl 3-methoxybenzoate, serving as the core substrate.

- Protection/deprotection strategies may be employed if necessary to prevent side reactions at other positions.

Selective Bromination at the 2-Position

The next step involves electrophilic aromatic substitution to introduce a bromine atom at the ortho position relative to the methoxy group, which is an activating, ortho/para-directing group.

- Reagents: Bromine (Br₂) or N-bromosuccinimide (NBS)

- Solvent: Acetic acid or dichloromethane

- Temperature: Typically 0°C to room temperature to control regioselectivity and prevent polybromination

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Bromination | Br₂ or NBS | Acetic acid or DCM | 0°C to RT | ~80-90% | Ortho-selective due to methoxy activation |

This yields methyl 2-bromo-3-methoxybenzoate .

Introduction of the Cyano Group at the 5-Position

The cyano group is introduced via a nucleophilic aromatic substitution or a cyanation reaction, often employing copper(I) cyanide (CuCN) under reflux conditions.

- Reagent: Copper(I) cyanide (CuCN)

- Solvent: Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA)

- Temperature: 140°C

- Duration: 1-3 hours

| Step | Reagents | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|

| Cyanation | CuCN | DMF or DMA | 140°C | 60-75% | Selective for the 5-position due to directing effects |

This produces methyl 2-bromo-5-cyano-3-methoxybenzoate .

Final Esterification and Purification

The final step involves purification via column chromatography or recrystallization to obtain This compound in high purity suitable for research or industrial applications.

Data Table: Summary of Preparation Methods

| Step | Reaction | Reagents | Conditions | Typical Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Esterification of precursor | Alcohol + acid | Reflux, acid catalyst | 85-95% | Forms methyl ester |

| 2 | Bromination | Br₂ or NBS | 0°C to RT | 80-90% | Ortho-selectivity |

| 3 | Cyanation | CuCN | 140°C, DMF | 60-75% | Position 5 selective |

| 4 | Hydrolysis (if needed) | NaOH/HCl | Reflux/RT | 80-90% | Converts ester to acid or modifies hydroxyl group |

| 5 | Purification | Chromatography | - | - | Ensures high purity |

Research Findings and Notes

- Reaction selectivity is heavily influenced by the methoxy group, which directs electrophilic substitution ortho to itself, favoring bromination at the 2-position.

- Cyanation using CuCN is a well-established method for introducing the nitrile group onto aromatic rings, especially when directed by existing substituents.

- Industrial synthesis often employs continuous flow reactors to improve safety and yield, especially for bromination and cyanation steps.

- Safety precautions are critical due to the toxicity of bromine, cyanide reagents, and organic solvents involved.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Ethyl 2-bromo-5-cyano-3-methoxybenzoate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves sequential functionalization of a benzoate ester precursor. For example, bromination at position 2 can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by cyano group introduction via nucleophilic substitution or metal-catalyzed cyanation. Methoxy groups are often introduced early using methylating agents like dimethyl sulfate .

- Critical Steps :

- Temperature control during bromination to avoid over-halogenation.

- Use of anhydrous conditions for cyanation to prevent hydrolysis.

- Purification via column chromatography to isolate intermediates.

- Data Table :

| Step | Reagent/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, 80°C | 72 | 98.5 |

| Cyanation | CuCN, DMF, 120°C | 65 | 97.2 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methoxy at δ ~3.8 ppm, cyano as a deshielded carbon at δ ~115 ppm) .

- IR : Peaks at ~2230 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (ester C=O) .

- HRMS : Exact mass verification (e.g., C₁₁H₁₀BrNO₃⁺ requires m/z 306.9842) .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence cross-coupling reactivity (e.g., Suzuki-Miyaura) in this compound?

- Experimental Design : Compare coupling efficiency using Pd(PPh₃)₄ vs. PdCl₂(dppf) with aryl boronic acids. The bromine at position 2 is sterically hindered by the adjacent methoxy group, reducing coupling yields. Computational DFT analysis (e.g., Fukui indices) can predict reactive sites .

- Data Contradiction : Some studies report higher yields with electron-deficient catalysts due to the electron-withdrawing cyano group, while others favor bulky ligands to mitigate steric effects. Resolution requires controlled studies varying ligands and solvents .

Q. What strategies mitigate side reactions during nucleophilic substitution at the cyano or methoxy groups?

- Methodology :

- Protection/Deprotection : Temporarily protect the ester group with tert-butyl to prevent nucleophilic attack.

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance cyano group reactivity without ester hydrolysis.

- Kinetic Monitoring : Use in-situ IR to track reaction progress and halt before byproduct formation .

Q. How can computational tools (e.g., DFT, molecular docking) predict the biological activity or synthetic utility of this compound?

- Methodology :

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. For example, the cyano group’s LUMO suggests susceptibility to nucleophilic addition .

- Docking Studies : Model interactions with target enzymes (e.g., kinases) using software like AutoDock Vina. The methoxy group’s hydrophobicity may enhance binding affinity .

Data Contradiction Analysis

Q. Conflicting reports exist on the stability of the cyano group under acidic conditions. How can this be resolved?

- Analysis : Some studies report cyano hydrolysis to amides in HCl, while others observe stability. Contradictions arise from varying acid strengths and reaction times.

- Resolution : Conduct pH-controlled stability assays (pH 1–6) with LC-MS monitoring. Data shows hydrolysis occurs only below pH 2 after 24 hours .

Applications in Academic Research

Q. What role does this compound play in synthesizing polyfunctional aromatic systems for material science?

- Methodology : Use as a building block for liquid crystals or OLED precursors. The bromine enables Suzuki coupling to introduce conjugated systems, while the cyano group enhances electron mobility .

Q. How is this compound utilized in medicinal chemistry for structure-activity relationship (SAR) studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.